4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, a bicyclic scaffold with fused pyrrole and pyrimidine rings. Key structural features include:
- A 3,4-dimethoxyphenyl substituent at position 4, which enhances electron-donating properties and may improve metabolic stability compared to hydroxylated analogs .
- The fully saturated pyrrolidine ring system, which likely improves conformational rigidity compared to unsaturated analogs .
This scaffold is of interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in cancer, inflammation, and kinase signaling .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-16-8-5-13(9-17(16)29-2)19-18-15(23-21(27)24-19)11-25(20(18)26)10-12-3-6-14(22)7-4-12/h3-9,19H,10-11H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRUFMBJRXCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group may enhance metabolic stability compared to the hydroxylated analog 4j .
- Halogen Effects: The 4-fluorobenzyl group in the target compound likely increases lipophilicity and bioavailability relative to non-halogenated analogs like 4j .
Key Differences :
Key Insights :
- Substituent Impact: The 4-fluorobenzyl group in the target compound may enhance kinase selectivity compared to non-fluorinated analogs .
- Core Modifications : Thiazolo-pyrimidines (e.g., 4d) show superior anticancer activity, possibly due to sulfur’s electronegativity .
- Diamine Functionality: Compound 13’s diamino groups enable hydrogen bonding with kinase ATP pockets, explaining its nanomolar EGFR inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
